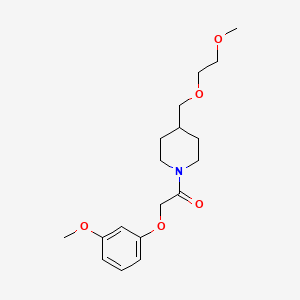

![molecular formula C16H17F3N2O3 B2728449 2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1790197-09-9](/img/structure/B2728449.png)

2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

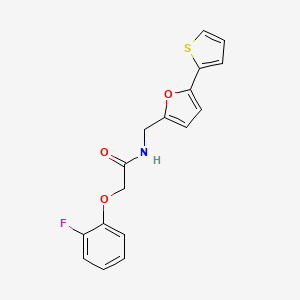

The compound contains several functional groups including a benzo[d]isoxazole, a tetrahydropyran, and a trifluoroethyl group. The benzo[d]isoxazole group is a type of aromatic heterocycle that is often found in pharmaceuticals and other biologically active compounds . The tetrahydropyran group is a type of ether that is commonly found in organic chemistry . The trifluoroethyl group is a type of alkyl group that contains fluorine atoms, which can greatly affect the chemical properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]isoxazole would contribute aromaticity to the molecule, the tetrahydropyran would introduce a ring structure, and the trifluoroethyl group would likely affect the overall polarity and reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity, which could affect its solubility and boiling point .Aplicaciones Científicas De Investigación

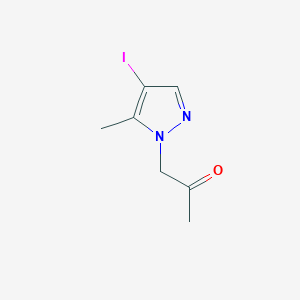

Novel Derivatives Synthesis and Characterization

Research on the synthesis of novel compounds, such as 2-pyrone derivatives, includes detailed analysis of their molecular structures and computational studies. For example, Sebhaoui et al. (2020) synthesized and characterized new compounds through crystal X-ray diffraction and density functional theory (DFT), exploring intermolecular interactions and theoretical parameters. Such studies highlight the role of these compounds in advancing our understanding of molecular interactions and structure-function relationships in chemistry (Sebhaoui et al., 2020).

Corrosion Inhibition

Yıldırım and Cetin (2008) investigated acetamide derivatives for their potential as corrosion inhibitors, demonstrating the practical applications of these compounds in protecting materials from degradation. Their work highlights how chemical compounds can be engineered for specific applications beyond medicinal and biological contexts (Yıldırım & Cetin, 2008).

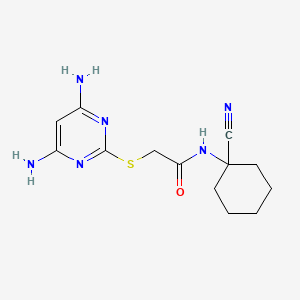

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives and their antioxidant activity showcases the intersection of inorganic chemistry and biological applications. Chkirate et al. (2019) synthesized Co(II) and Cu(II) complexes, analyzing their structures and exploring their potential as antioxidants, demonstrating the versatility of acetamide derivatives in contributing to diverse areas of scientific research (Chkirate et al., 2019).

Insecticidal Applications

Research by Fadda et al. (2017) on heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm illustrates the potential of acetamide derivatives in developing new insecticidal agents. This work is an example of how chemical synthesis can contribute to agricultural science, offering solutions to pest problems through chemical innovation (Fadda et al., 2017).

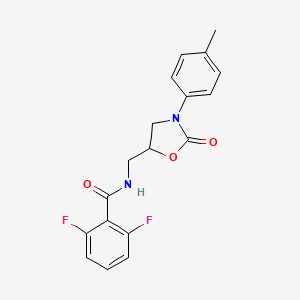

Antimicrobial and Anti-inflammatory Agents

Kendre, Landge, and Bhusare (2015) prepared a series of derivatives that were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of acetamide derivatives in medicinal chemistry for developing new therapeutics. This research underscores the importance of chemical compounds in addressing healthcare challenges by providing new agents for treatment and prevention of diseases (Kendre et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O3/c17-16(18,19)10-21(11-5-7-23-8-6-11)15(22)9-13-12-3-1-2-4-14(12)24-20-13/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSODYIRQVDTPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2728366.png)

![Methyl 4-[[2-(azepane-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2728368.png)

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide](/img/structure/B2728372.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2728382.png)

![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)